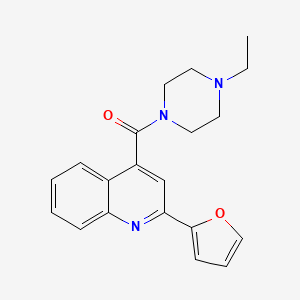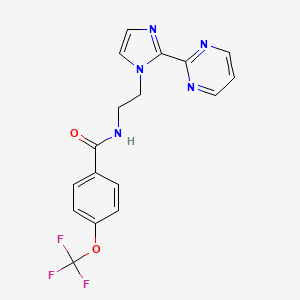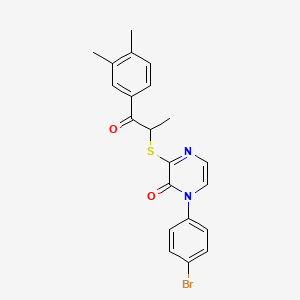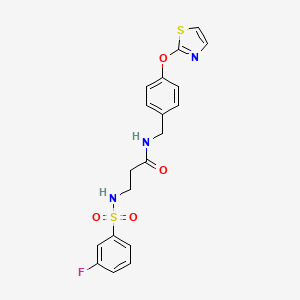![molecular formula C26H27N5O4S2 B2930900 N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide CAS No. 422292-71-5](/img/structure/B2930900.png)
N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a complex organic compound that features a diverse array of functional groups, including furan, thiazole, quinazoline, and cyclohexane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the furan-2-ylmethylamine, which is then reacted with various intermediates to build the complex structure. Key steps include:
Formation of furan-2-ylmethylamine: This can be achieved through the reaction of furfural with ammonia or an amine source.
Construction of the quinazoline core: This involves cyclization reactions using appropriate starting materials such as anthranilic acid derivatives.
Thiazole incorporation: The thiazole ring can be introduced via a condensation reaction with thioamide precursors.
Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The quinazoline and thiazole rings may be subject to reduction under specific conditions, altering their electronic properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield carboxylic acid derivatives, while reduction of the quinazoline ring could produce dihydroquinazoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of biological pathways. The quinazoline and thiazole rings, in particular, are known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide
- N-furan-2-ylmethyl-N’-thiazol-2-yl-oxalamide
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which may impart distinct biological activities and chemical reactivity. The presence of both quinazoline and thiazole rings in the same molecule is relatively rare and may contribute to its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S2/c32-22(30-25-27-11-13-36-25)16-37-26-29-21-6-2-1-5-20(21)24(34)31(26)15-17-7-9-18(10-8-17)23(33)28-14-19-4-3-12-35-19/h1-6,11-13,17-18H,7-10,14-16H2,(H,28,33)(H,27,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZILUIILZTFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)
![5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2930820.png)


![(E)-4-(Dimethylamino)-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-enamide](/img/structure/B2930824.png)
![N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2930825.png)


![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)
![1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine](/img/structure/B2930834.png)

![8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2930838.png)


